Lipophilicity vs. Morpholine Core
The introduction of a furan-2-yl substituent at the morpholine 2-position substantially increases lipophilicity compared to the unsubstituted morpholine core. The target compound exhibits LogP values ranging from 0.326 (calculated) to 1.27 (measured) depending on methodology, whereas morpholine itself has a reported LogP of -0.86 [1][2]. This represents an increase in lipophilicity by approximately 1.2-2.1 LogP units, a difference that translates to roughly 15-125× higher octanol-water partition coefficient and correspondingly enhanced membrane permeability potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.326 (calculated) to 1.27 (measured) |
| Comparator Or Baseline | Morpholine (unsubstituted): LogP = -0.86 |
| Quantified Difference | ΔLogP ≈ +1.2 to +2.1 units |
| Conditions | Calculated LogP (ChemBase); measured LogP (ChemSrc); literature LogP for morpholine core |
Why This Matters
Higher lipophilicity predicts improved membrane permeability and blood-brain barrier penetration potential for medicinal chemistry programs, directly influencing compound selection for CNS-targeted drug discovery efforts.
- [1] ChemBase. 2-(Furan-2-yl)morpholine. Database ID: 236286. LogP = 0.326. View Source
- [2] PubChem. Morpholine. Compound Summary. LogP = -0.86. National Center for Biotechnology Information. View Source
